Thermorubin

説明

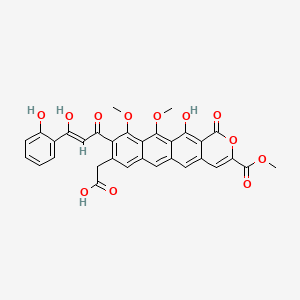

Thermorubin (THR) is an aromatic anthracenopyranone antibiotic that is active against both Gram-positive and Gram-negative bacteria . It is a secondary metabolite derived from the fungus Thermoactinomyces antibioticus .

Chemical Reactions Analysis

Thermorubin is known to bind to the 70S ribosome at the intersubunit bridge B2a . It was thought to inhibit factor-dependent initiation of translation and obstruct the accommodation of tRNAs into the A site . It causes ribosomes to stall in vivo and in vitro at internal and termination codons, thereby allowing the ribosome to initiate protein synthesis and translate at least a few codons before stalling .Safety And Hazards

将来の方向性

Thermorubin might offer a novel ingredient as a skin depigmenting agent for inclusion in cosmetic formulations . Future studies to elucidate molecular mechanisms of Thermorubin’s anti-melanogenic activity and testing in skin tissue equivalents are warranted . In addition, since Thermorubin has not been widely used in humans, further studies to confirm its efficacy and safety for topical use in humans are warranted .

特性

IUPAC Name |

2-[12-hydroxy-9-[(Z)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-enoyl]-10,11-dimethoxy-3-methoxycarbonyl-1-oxonaphtho[3,2-g]isochromen-8-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24O12/c1-41-29-24(21(35)13-20(34)18-6-4-5-7-19(18)33)17(12-23(36)37)10-15-8-14-9-16-11-22(31(39)43-3)44-32(40)26(16)28(38)25(14)30(42-2)27(15)29/h4-11,13,33-34,38H,12H2,1-3H3,(H,36,37)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEDVBUCHDZLTH-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)C=C(C4=CC=CC=C4O)O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)/C=C(/C4=CC=CC=C4O)\O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thermorubin | |

CAS RN |

11006-83-0, 37577-75-6 | |

| Record name | Thermorubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thermorubin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THERMORUBIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE3QVK518U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

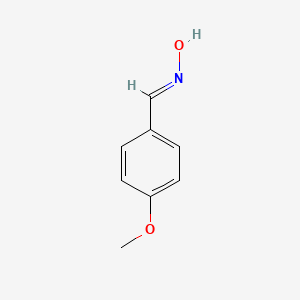

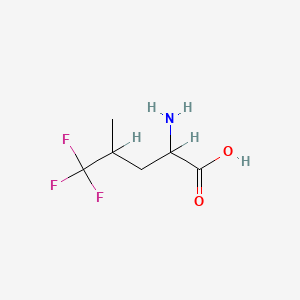

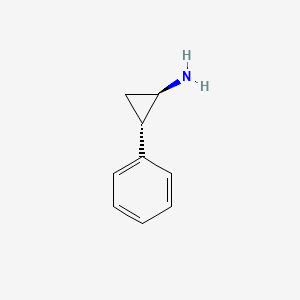

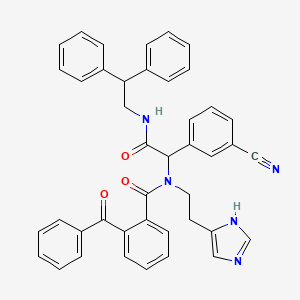

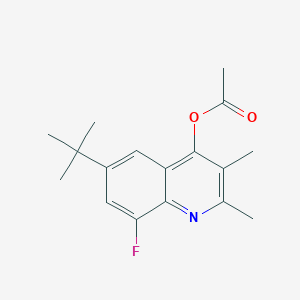

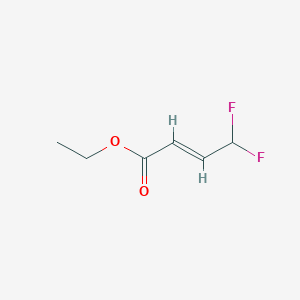

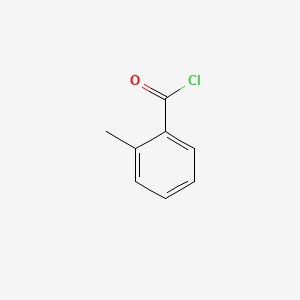

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Thermorubin and where is it found?

A: Thermorubin (also known as Thermorubin A) is a naturally occurring antibiotic primarily produced by the thermophilic actinomycete Laceyella sacchari. [, ] It has also been identified in a fungal strain and other Streptomyces species. []

Q2: What makes Thermorubin's structure unique?

A: Thermorubin possesses a complex tetracyclic naphthoisocoumarin structure, featuring a unique nonterminal pyrone ring. [] Its structure was initially misidentified but later corrected using X-ray diffraction analysis. []

Q3: How does Thermorubin exert its antibacterial effect?

A: Thermorubin targets the ribosomes of bacteria, specifically binding to the intersubunit bridge B2a. [, , ] This binding interferes with multiple steps of protein synthesis. []

Q4: Can you elaborate on Thermorubin's impact on bacterial protein synthesis?

A: While Thermorubin doesn't prevent the initial binding of tRNAs to the ribosome, it significantly affects the stability of tRNA binding at the A site, ultimately causing premature termination of translation. [] Interestingly, it can also stall ribosomes at both internal and termination codons. []

Q5: Can Thermorubin halt translation at stop codons?

A: Yes, Thermorubin displays the intriguing ability to arrest ribosomes at stop codons. [] This suggests interference with the proper accommodation of release factors into the ribosomal A site, potentially due to structural changes induced by the drug in the decoding center. []

Q6: What is the molecular formula and weight of Thermorubin?

A: Thermorubin has a molecular formula of C32H26O11 and a molecular weight of 600 g/mol. []

Q7: What spectroscopic techniques have been employed to characterize Thermorubin?

A: Several mass spectrometry techniques have been used to analyze Thermorubin, including fast atom bombardment, particle beam chemical ionization, thermospray, and direct liquid introduction (DLI). [] DLI negative ion experiments have proven particularly useful in distinguishing thermally induced processes that can complicate analysis. []

Q8: Has the biosynthesis of Thermorubin been elucidated?

A: Research has identified the biosynthetic gene cluster responsible for Thermorubin production in Laceyella sacchari. [] The pathway involves the unusual conversion of phenols to pyrones, initiated by a salicylate synthase. [] Earlier studies also provided evidence for the involvement of salicylic acid and an undecaketide in the biosynthesis. []

Q9: Is there a possibility to synthesize Thermorubin chemically?

A: While natural extraction is challenging, a total synthesis route for Thermorubin has been proposed, based on a retrosynthetic analysis utilizing a tetracyclic intermediate and a protected methyl salicylate. []

Q10: Have any Thermorubin derivatives been synthesized?

A: Yes, several Thermorubin derivatives have been synthesized, some with substantial modifications to the original structure. [, ] This includes the development of tetralone and isocoumarin synthons as precursors for the C-D ring system of Thermorubin. [, ]

Q11: What are the limitations of using Thermorubin as an antibiotic?

A: One major challenge in developing Thermorubin as a therapeutic is its instability upon exposure to air and light. [] Additionally, detailed studies on its toxicity, pharmacokinetics, and potential for resistance development are required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/no-structure.png)

![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3424923.png)

![3-(Bromomethyl)-5-methoxybenzo[d]isoxazole](/img/structure/B3424931.png)